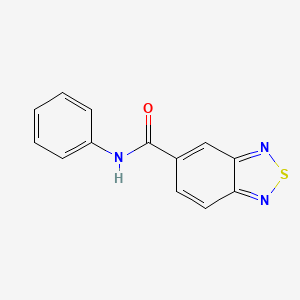
N-phenyl-2,1,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2,1,3-benzothiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H9N3OS and its molecular weight is 255.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.04663309 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. pH Sensing and Chemosensor Applications
N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives, such as 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole, have shown promise in pH sensing. These compounds exhibit multifluorescence emissions in different states, making them suitable for detecting pH fluctuations in biological and neutral water samples (Li et al., 2018).
2. Antimicrobial Activity
Several derivatives of this compound have been synthesized and tested for antimicrobial properties. These compounds exhibit potent activity against various bacterial and fungal strains, with some showing greater effectiveness than reference drugs (Bikobo et al., 2017).
3. Synthesis of Drug-like Derivatives
Methods have been developed for synthesizing various drug-like derivatives of this compound. These methods involve reactions that produce compounds with potential therapeutic applications (Park et al., 2009).
4. Carbonic Anhydrase Inhibition
Metal complexes of this compound derivatives have been synthesized with strong inhibitory properties against human carbonic anhydrase isoenzymes. These compounds show promise in therapeutic applications due to their powerful inhibition capabilities (Büyükkıdan et al., 2013).
5. Fluorescent Dyes with Photophysical Properties
This compound derivatives have been used to create fluorescent dyes with remarkable photophysical properties. These dyes exhibit features like large Stokes shift and solid-state fluorescence, useful in various analytical applications (Zhang et al., 2017).
6. Type III Secretion Inhibitor in Yersinia
Certain derivatives of this compound have been identified as type III secretion inhibitors in Yersinia, potentially useful in preventing or treating bacterial infections (Kauppi et al., 2007).
7. Synthesis of Novel Antimicrobial Agents
New this compound derivatives have been synthesized with significant antimicrobial properties against various pathogens, including plant, animal, and human pathogens (Incerti et al., 2017).
8. Anticancer Activity
Certain this compound derivatives have shown promising anticancer activities, both in vitro and in vivo, against various cancer cell lines. These compounds have been synthesized and evaluated for their effectiveness in inhibiting tumor growth (Bradshaw & Westwell, 2004).
Propiedades
IUPAC Name |
N-phenyl-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-13(14-10-4-2-1-3-5-10)9-6-7-11-12(8-9)16-18-15-11/h1-8H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVHAYFODNKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)
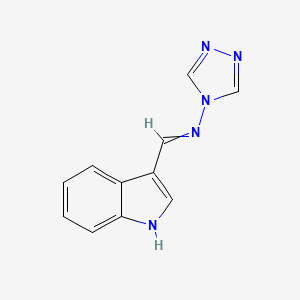
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![7,7'-DIMETHOXY-2,2',3,3'-TETRAHYDRO-4,4'-SPIROBI[[1]BENZOPYRAN]-2,2'-DIONE](/img/structure/B5578384.png)
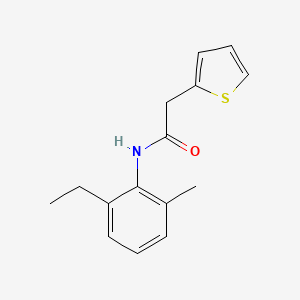
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)
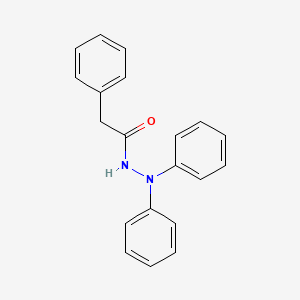
![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)
![2-(4-Butylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B5578439.png)
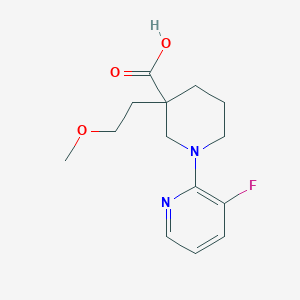
![8-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)
![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
